molecular formula C16H11ClF3NO4 B14682898 Acetic acid, (4-chloro-2-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)phenoxy)- CAS No. 35422-42-5

Acetic acid, (4-chloro-2-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)phenoxy)-

Cat. No.: B14682898
CAS No.: 35422-42-5
M. Wt: 373.71 g/mol
InChI Key: HRFHLWCIWWSCDA-UHFFFAOYSA-N
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Description

Acetic acid, (4-chloro-2-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)phenoxy)- is a complex organic compound characterized by its unique structure, which includes a chloro-substituted phenoxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-chloro-2-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)phenoxy)- typically involves multiple steps, including the introduction of the chloro and trifluoromethyl groups. The process often begins with the chlorination of a suitable phenol derivative, followed by the introduction of the trifluoromethyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the acetic acid moiety through esterification or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and acylation reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-chloro-2-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)phenoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or defluorinated products.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Acetic acid, (4-chloro-2-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)phenoxy)- has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which acetic acid, (4-chloro-2-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)phenoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and trifluoromethyl groups play crucial roles in modulating the compound’s reactivity and binding affinity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-chlorophenoxyacetic acid (MCPA)
  • 2,4-dichlorophenoxyacetic acid
  • 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)

Uniqueness

Compared to these similar compounds, acetic acid, (4-chloro-2-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)phenoxy)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability, reactivity, and potential for diverse applications.

Properties

CAS No.

35422-42-5

Molecular Formula

C16H11ClF3NO4

Molecular Weight

373.71 g/mol

IUPAC Name

2-[4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoyl]phenoxy]acetic acid

InChI

InChI=1S/C16H11ClF3NO4/c17-10-4-5-13(25-8-14(22)23)12(7-10)15(24)21-11-3-1-2-9(6-11)16(18,19)20/h1-7H,8H2,(H,21,24)(H,22,23)

InChI Key

HRFHLWCIWWSCDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OCC(=O)O)C(F)(F)F

Origin of Product

United States

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